molecular formula C19H21N3O2 B2923235 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide CAS No. 866010-85-7

2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide

Cat. No.: B2923235
CAS No.: 866010-85-7
M. Wt: 323.396
InChI Key: BDGJONZFLQQPEC-UHFFFAOYSA-N
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Description

2-[1-(2-Cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide is a synthetic acetamide derivative featuring a pyrrole ring substituted with a 2-cyanophenyl group at the 1-position and a 2-oxoacetamide moiety at the 2-position. The N,N-diisopropyl groups on the acetamide side chain contribute to its steric bulk and influence its solubility and conformational flexibility.

Properties

IUPAC Name

2-[1-(2-cyanophenyl)pyrrol-2-yl]-2-oxo-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13(2)22(14(3)4)19(24)18(23)17-10-7-11-21(17)16-9-6-5-8-15(16)12-20/h5-11,13-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGJONZFLQQPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(=O)C1=CC=CN1C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide typically involves the reaction of 2-cyanophenylhydrazine with an appropriate pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then treated with diisopropylamine and an acylating agent, such as oxalyl chloride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the cyanophenyl group.

Scientific Research Applications

Scientific Research Applications

2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide is a versatile material in scientific research. Cyanoacetohydrazides, which have a similar structure, are used in the synthesis of heterocyclic compounds.

Potential applications of this compound include:

  • Building Block in Organic Synthesis The compound can be analyzed through various types of reactions, highlighting its versatility as a building block in organic synthesis.
  • Medicinal Chemistry Research suggests potential pharmacological properties due to the structural similarities to other compounds. Further studies are needed to understand specific mechanisms of action and therapeutic potential.
  • Interaction studies Interaction studies focus on its binding affinity with proteins or enzymes relevant to disease pathways. Techniques such as binding assays, enzyme inhibition assays, and structural biology can be used. These studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic profile.

Compound Comparison

The arrangement of functional groups in this compound may give it unique reactivity and biological properties compared to similar compounds.

Compound NameStructure FeaturesUnique Aspects
1-(4-cyanophenyl)-pyrrolePyrrole ring with a cyanophenyl substituentDifferent substitution pattern may affect reactivity and biological activity
N,N-Diethyl-2-oxoacetamideSimilar oxoacetamide structureLacks the pyrrole ring, potentially altering biological interactions
5-(4-methylphenyl)-pyrrolePyrrole with an aryl substituentVariation in substituent could influence electronic properties

Mechanism of Action

The mechanism of action of 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and structurally related analogs:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Core Structure Substituents Key Features Potential Applications Reference
2-[1-(2-Cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide (Target) Pyrrole + acetamide - 2-Cyanophenyl on pyrrole
- N,N-Diisopropyl on acetamide
High steric bulk; electron-withdrawing cyano group Medicinal chemistry, materials
2-[1-(2-Cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide Pyrrole + acetamide - 2,5-Dimethylpyrrole
- 4-Isopropylphenyl on acetamide
Increased lipophilicity due to methyl groups; planar aromatic substituent Discontinued (no data)
2-[1-(3-Chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide Pyrrole + acetamide - 3-Chloro-2-cyanophenyl on pyrrole
- N,N-Dimethyl on acetamide
Enhanced electron-withdrawing effects (Cl, CN); reduced steric hindrance Not reported
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole + acetamide - 3,4-Dichlorophenyl
- Thiazole ring
Strong hydrogen-bonding (N–H⋯N motifs); structural similarity to penicillin Ligand design, crystallography
N-Isopropyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide Benzimidazole + acetamide - 3-Methylphenyl on pyrrolidinone
- N-Isopropyl on acetamide
Rigid benzimidazole core; potential π-π interactions Not reported

Key Observations:

Structural Flexibility vs. The N,N-diisopropyl groups in the target compound introduce significant steric hindrance compared to N,N-dimethyl () or single N-isopropyl () analogs, which may affect solubility and intermolecular interactions.

Electronic Effects: The 2-cyanophenyl group in the target compound provides strong electron-withdrawing character, contrasting with the electron-donating methyl groups in the 2,5-dimethylpyrrole analog ().

Hydrogen-Bonding and Crystallinity :

  • The acetamide moiety in all compounds facilitates hydrogen bonding. For example, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide forms inversion dimers via N–H⋯N interactions (R₂²(8) graph-set motif) , a feature that may be replicated in the target compound’s crystal structure.
  • The diisopropyl groups in the target compound could disrupt packing efficiency, reducing crystallinity compared to less bulky analogs.

The pyrrole-thiazole dichotomy (target vs. ) highlights the trade-off between aromatic heterocycles in drug design: pyrroles offer metabolic stability, while thiazoles enhance metal coordination (e.g., in ligands ).

Biological Activity

The compound 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide is a synthetic organic molecule recognized for its potential applications in medicinal chemistry. This article aims to explore its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O2C_{19}H_{21}N_{3}O_{2} with a molecular weight of approximately 295.34 g/mol. Its structure features a pyrrole ring, a cyanophenyl group, and a diisopropyl amide moiety, which contribute to its unique chemical behavior and biological interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antioxidant properties : Compounds containing pyrrole rings have been shown to scavenge free radicals.
  • Enzyme inhibition : The diisopropyl amide moiety may enhance binding affinity to specific enzymes involved in disease pathways.

Further studies are necessary to elucidate the specific interactions and mechanisms through which this compound exerts its effects.

Pharmacological Properties

The biological activity of This compound has been investigated in various contexts:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in inflammatory diseases.
  • Neuroprotective Effects : Some studies suggest that the compound may protect neuronal cells from oxidative stress, which is significant in neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine levels
NeuroprotectiveProtection against oxidative damage

Specific Case Studies

  • Study on Anticancer Activity :
    • A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to controls. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity.
  • Anti-inflammatory Study :
    • In an animal model of rheumatoid arthritis, administration of the compound led to a marked reduction in joint swelling and inflammatory markers. This suggests potential therapeutic applications for autoimmune conditions.
  • Neuroprotection Research :
    • In vitro experiments using neuronal cell cultures exposed to oxidative stress showed that the compound could significantly reduce cell death, highlighting its potential for treating neurodegenerative diseases like Alzheimer’s.

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